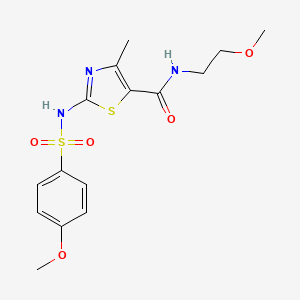
5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is related to various triazole derivatives, which are of significant interest in the field of organic chemistry due to their versatile chemical properties and potential applications in drug development. Triazole derivatives, such as those synthesized from 4-amino-1,2,3-triazole-5-carboxamides, exhibit a broad range of pharmacological activities and have been explored for the synthesis of peptidomimetics or biologically active compounds. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed to give a protected version of this triazole amino acid, useful for the preparation of triazole-containing dipeptides and HSP90 inhibitors, highlighting the compound's relevance in medicinal chemistry (Ferrini et al., 2015).
Biological Applications
Research on triazole derivatives extends into the field of antimicrobial and anticancer activities. For instance, new triazole derivatives have demonstrated valuable pharmacological properties, including anti-convulsive activity and potential use in treating epilepsy and conditions of tension and agitation. This indicates the broader therapeutic potential of compounds structurally related to 5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, revealing that certain compounds possess good or moderate activities against test microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2010).
Structural and Mechanistic Studies
Structural characterization and understanding the reaction mechanisms of triazole derivatives are crucial for harnessing their potential in various scientific applications. Studies on the Dimroth rearrangement, for instance, have provided insights into the transformation of 4-amino-3-benzyl-1,2,3-triazole and its derivatives, elucidating their chemical behavior under different conditions. Such research underpins the development of new synthetic methodologies and the exploration of triazoles' therapeutic applications (Albert, 1970).
Propriétés
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-3-4-12(2)15(9-11)21-18(25)16-17(20)24(23-22-16)10-13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBMZTBQBOEYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2999698.png)
![2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2999699.png)

![N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2999701.png)


![5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999704.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2999705.png)
![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)


